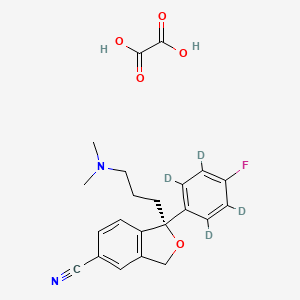

(R)-Citalopram-d4 (oxalate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

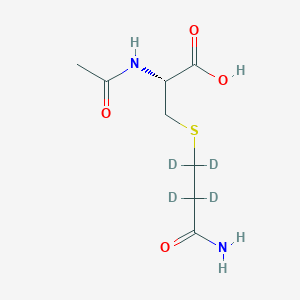

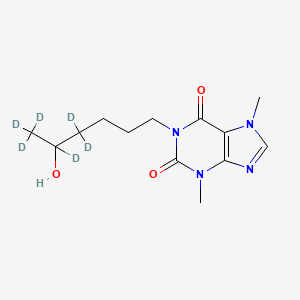

®-Citalopram-d4 (oxalate) is a deuterated form of ®-Citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The deuterium atoms in ®-Citalopram-d4 replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. The oxalate form is a salt that improves the compound’s solubility and bioavailability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Citalopram-d4 (oxalate) involves several steps, starting with the preparation of the deuterated intermediate compounds. The key steps include:

Deuteration: Introduction of deuterium atoms into the precursor molecules.

Cyclization: Formation of the bicyclic core structure.

Substitution: Introduction of the cyano group.

Resolution: Separation of the ®-enantiomer from the racemic mixture.

Salt Formation: Conversion to the oxalate salt.

Industrial Production Methods

Industrial production of ®-Citalopram-d4 (oxalate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification: Techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.

Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

®-Citalopram-d4 (oxalate) undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized metabolites.

Reduction: Reduction of the cyano group.

Substitution: Nucleophilic substitution reactions.

Hydrolysis: Breakdown of the oxalate salt.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Oxidation: Formation of N-oxide and other oxidized derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives.

Hydrolysis: Release of oxalic acid and the free base of ®-Citalopram-d4.

Wissenschaftliche Forschungsanwendungen

®-Citalopram-d4 (oxalate) is used in various scientific research applications, including:

Chemistry: Studying the effects of deuteration on chemical stability and reaction mechanisms.

Biology: Investigating the pharmacokinetics and pharmacodynamics of deuterated compounds.

Medicine: Developing improved antidepressant therapies with enhanced efficacy and reduced side effects.

Industry: Producing stable isotopic-labeled compounds for analytical and diagnostic purposes.

Wirkmechanismus

®-Citalopram-d4 (oxalate) exerts its effects by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing the availability of serotonin in the brain. The primary molecular target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons. By binding to SERT, ®-Citalopram-d4 prevents serotonin reuptake, leading to enhanced serotonergic neurotransmission and antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-Citalopram: The S-enantiomer of citalopram, which is more potent than the R-enantiomer.

Escitalopram: The pure S-enantiomer of citalopram, known for its higher efficacy and faster onset of action.

Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.

Sertraline: An SSRI with a different chemical structure and pharmacokinetic profile.

Uniqueness

®-Citalopram-d4 (oxalate) is unique due to its deuterated structure, which provides enhanced metabolic stability and potentially improved pharmacokinetic properties compared to non-deuterated analogs. The oxalate salt form also contributes to its improved solubility and bioavailability, making it a valuable compound for research and therapeutic applications.

Eigenschaften

Molekularformel |

C22H23FN2O5 |

|---|---|

Molekulargewicht |

418.5 g/mol |

IUPAC-Name |

(1R)-1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1/i5D,6D,7D,8D; |

InChI-Schlüssel |

KTGRHKOEFSJQNS-RGNKMCHRSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[C@@]2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].C(=O)(C(=O)O)O |

Kanonische SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)

![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)